REACTION_CXSMILES
|
C[O:2][C:3]1(OC)[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][OH:10])[CH2:4]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[OH:10][CH2:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:3](=[O:2])[CH2:4]1
|
Name
|
|
Quantity
|
203.3 g
|
Type
|
reactant
|
Smiles
|
COC1(CC(CC1)CCO)OC
|
Name
|
|
Quantity
|
6.66 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with water (4×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined extracts were concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1110 mmol | |
AMOUNT: MASS | 142.33 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |